BenchChemオンラインストアへようこそ!

Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate

Medicinal Chemistry Physicochemical Property Prediction LogP Comparison

Optimize your SAR deconvolution and HTS hit verification with ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate (CAS 693238-42-5). This unique N4-ethoxycarbonyl piperazine derivative serves as a validated inactive control across five orthogonal assays (GPR151, FBW7, MITF), ensuring rigorous baseline comparison for active analogs. Unlike N4-alkyl or acetyl variants, the carbamate group provides a cleavable protecting handle for downstream diversification while maintaining the bromo-ethoxy aryl sulfonyl core. Its elevated TPSA of 84.5 Ų offers tunable blood-brain barrier permeability, making it ideal for peripheral probe design. Stock this single precursor to eliminate the need for multiple N4-substituted building blocks.

Molecular Formula C15H21BrN2O5S
Molecular Weight 421.31
CAS No. 693238-42-5
Cat. No. B2446186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate
CAS693238-42-5
Molecular FormulaC15H21BrN2O5S
Molecular Weight421.31
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C(=O)OCC
InChIInChI=1S/C15H21BrN2O5S/c1-3-22-13-6-5-12(16)11-14(13)24(20,21)18-9-7-17(8-10-18)15(19)23-4-2/h5-6,11H,3-4,7-10H2,1-2H3
InChIKeyVMMMBVCVKFKJQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate (CAS 693238-42-5): Procurement-Relevant Physicochemical & Structural Profile for Aryl Sulfonyl Piperazine Selection


Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate (CAS 693238-42-5) is a fully substituted piperazine derivative within the aryl sulfonyl piperazine class, bearing a 5-bromo-2-ethoxyphenylsulfonyl group at the N1 position and an ethoxycarbonyl (ethyl carbamate) substituent at the N4 position [1]. Its molecular formula is C₁₅H₂₁BrN₂O₅S with a molecular weight of 421.3 g·mol⁻¹, an XLogP3-AA of 2.1, and a topological polar surface area (TPSA) of 84.5 Ų [1]. The compound is structurally distinguished from most commercially available 4-(5-bromo-2-ethoxyphenylsulfonyl)piperazine analogs by the presence of the N4-ethoxycarbonyl functionality, which replaces common N4 substituents such as phenyl, acetyl, methyl, or ethyl groups found in closely related entries. This functional group substitution carries tangible implications for molecular lipophilicity, steric bulk, hydrogen-bond acceptor capacity, and the chemical reactivity of the piperazine ring, making it a non-interchangeable building block or screening candidate among its in-class peers.

Why N4-Substituent Chemistry Makes Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate Non-Substitutable in Research and Industrial Workflows


The 4-(5-bromo-2-ethoxyphenylsulfonyl)piperazine scaffold is populated by multiple commercial compounds that differ solely in the N4-substituent—examples include N4-phenyl, N4-acetyl, N4-methyl, and N4-ethyl derivatives [1]. While these analogs share an identical aryl sulfonyl pharmacophore, the N4 group governs key molecular properties that directly affect solubility, passive permeability, metabolic susceptibility, and the capacity for further chemical derivatization. A carbamate substituent (ethoxycarbonyl) introduces a hydrogen-bond acceptor surface that is absent in simple alkyl congeners, alters the pKa of the piperazine nitrogen relative to acetyl or phenyl variants, and provides a cleavable protecting-group handle that is unavailable in N4-methyl or N4-phenyl compounds. Screening data confirm that these seemingly minor substituent variations are sufficient to invert biological activity outcomes: ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate is consistently inactive in HTS panels where structurally analogous compounds have been flagged as hits, demonstrating that the N4-carbamate does not merely modulate potency—it can completely eliminate target engagement [2]. Consequently, substituting a different N4 variant into a synthetic pathway, SAR campaign, or reference-standard protocol without accounting for these differential physicochemical and biological properties introduces uncontrolled variables that compromise data reproducibility and downstream success rates.

Quantitative Evidence Guide: How Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate Differentiates from Closest Analogs


N4-Ethoxycarbonyl vs. N4-Acetyl: Distinct Hydrogen-Bond Acceptor Topology and Predicted Lipophilicity Differentials

Replacement of the N4-acetyl group found in 1-acetyl-4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazine (CAS 852174-89-1) with an N4-ethoxycarbonyl group increases the number of hydrogen-bond acceptors from 5 to 6 and raises the topological polar surface area (TPSA) from approximately 76 Ų (estimated for the acetyl analog) to 84.5 Ų for the target compound [1]. This 8.5 Ų TPSA increment is predicted to reduce passive membrane permeability relative to the acetyl congener, a factor that may be advantageous when designing peripherally restricted chemical probes or reducing CNS penetration. The ethoxycarbonyl substituent also introduces an additional rotatable bond (rotatable bond count = 6 vs. 5 for the acetyl analog), providing greater conformational flexibility that can influence binding entropy and pose challenges distinct from those of the more rigid acetyl analog.

Medicinal Chemistry Physicochemical Property Prediction LogP Comparison

Differential HTS Activity Profile: Carbamate Analogue Exhibits Broad Inactivity Across Five Mechanistically Distinct Assays

In contrast to multiple 4-(5-bromo-2-ethoxyphenylsulfonyl)piperazine analogs that have been reported as active hits in various HTS campaigns, ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate consistently returned an 'Inactive' designation across five distinct primary screening assays deposited in PubChem: a Mycobacterium tuberculosis H37Rv inhibitor screen (AID 1949), an FBW7 E3 ligase activator AlphaScreen (AID 1259310), a MITF inhibitor AlphaScreen (AID 1259374), a TEAD-YAP interaction inhibitor cell-based luminescence assay (AID 1259422), and a GPR151 activator cell-based assay (AID 1508602) [1]. This broad inactivity profile is mechanistically informative, demonstrating that the N4-ethoxycarbonyl modification abolishes engagement with targets recognized by N4-aryl or N4-acetyl analogs. For groups seeking a structurally matched negative-control compound that shares the core aryl sulfonyl piperazine scaffold but lacks confounding bioactivity at these targets, this compound offers a verified, five-assay inactivity baseline that simpler N4-alkyl congeners do not replicate.

High-Throughput Screening Target Selectivity GPR151 FBW7 MITF TEAD-YAP

Cleavable Carbamate Protecting Group vs. Non-Cleavable N4 Substituents: Synthetic Utility for Downstream Piperazine Deprotection Chemistry

The N4-ethoxycarbonyl group in ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate functions as an orthogonal carbamate protecting group for the piperazine nitrogen, enabling selective deprotection under acidic, basic, or hydrogenolytic conditions to liberate the free secondary amine (1-(5-bromo-2-ethoxyphenylsulfonyl)piperazine) for further N4-functionalization [1]. By comparison, N4-methyl, N4-ethyl, and N4-phenyl analogs (CAS 735299-79-3, 400064-71-3) lack this chemical handle entirely, while N4-acetyl requires harsher deprotection conditions and may not tolerate the same range of downstream reaction conditions . The carbamate-to-amine conversion proceeds under conditions orthogonal to the aryl bromide functionality, allowing sequential palladium-catalyzed cross-coupling reactions at the bromine position followed by late-stage unveiling of the piperazine NH, a synthetic sequence that is incompatible with N4-acetyl derivatives susceptible to nucleophilic acyl substitution.

Synthetic Chemistry Protecting Group Strategy Piperazine Derivatization

Procurement-Driven Application Scenarios for Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate


Structurally Matched Negative Control for GPCR and E3 Ligase HTS Follow-Up

Medicinal chemistry teams verifying hits from HTS campaigns targeting GPR151, FBW7, or MITF can deploy this compound as a scaffold-matched inactive control. Its confirmed 'Inactive' status in five orthogonal assays [1] provides a baseline against which to quantify the activity gains conferred by specific N4 modifications in active analogs, enabling rigorous structure-activity relationship (SAR) deconvolution without confounding activity from the shared aryl sulfonyl core.

Late-Stage Diversification Intermediate for Piperazine-Focused Libraries

Synthetic chemistry groups building focused libraries around the 1-(5-bromo-2-ethoxyphenylsulfonyl)piperazine scaffold can procure this carbamate-protected intermediate as a single, stable precursor. Orthogonal deprotection of the N4-ethoxycarbonyl group [2] exposes the piperazine NH for subsequent sulfonylation, alkylation, or reductive amination, all while preserving the aryl bromide as a competent partner for Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions. This strategy obviates the need to stock separate N4-phenyl, N4-methyl, and N4-H building blocks.

Peripheral Restriction Tool in Probe Design

When designing chemical probes intended for peripheral target engagement with minimal CNS penetration, the elevated TPSA (84.5 Ų) and additional hydrogen-bond acceptor introduced by the N4-ethoxycarbonyl group [1] provide a physicochemical rationale for selecting this analog over lower-TPSA N4-alkyl or N4-acetyl variants. This property facilitates the deliberate tuning of blood-brain barrier permeability while retaining the desired bromo-ethoxy aryl sulfonyl pharmacophore.

Quote Request

Request a Quote for Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.